

1-Nitro-D-proline CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Nitro-D-proline

Cat. No.: B13966137

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An in-depth technical guide focused on **1-Nitro-D-proline**, detailing its chemical properties, synthesis, and biological activity for researchers, scientists, and drug development professionals.

Core Compound Information: 1-Nitro-D-proline

1-Nitro-D-proline is a synthetic derivative of the naturally occurring amino acid D-proline. The key structural feature is the substitution of the amino proton with a nitro group (-NO₂). This modification significantly alters the electronic and chemical properties of the parent molecule.

Data Presentation: Key Properties

The fundamental chemical and physical properties of **1-Nitro-D-proline** are summarized in the table below for quick reference.

Property	Value
CAS Number	64693-50-1[1]
Molecular Formula	C ₅ H ₈ N ₂ O ₄
Molecular Weight	160.13 g/mol [1]
IUPAC Name	(2R)-1-nitropyrrolidine-2-carboxylic acid[1]
Synonyms	N-Nitro-D-proline, D-Proline, 1-nitro-[1]

Synthesis of 1-Nitro-D-proline

The synthesis of **1-Nitro-D-proline** has been reported via the oxidation of the corresponding N-nitrosamino acid, N-nitroso-D-proline.^[2] This transformation is a key step in accessing N-nitro amino acids.

Experimental Protocol: Synthesis via Oxidation

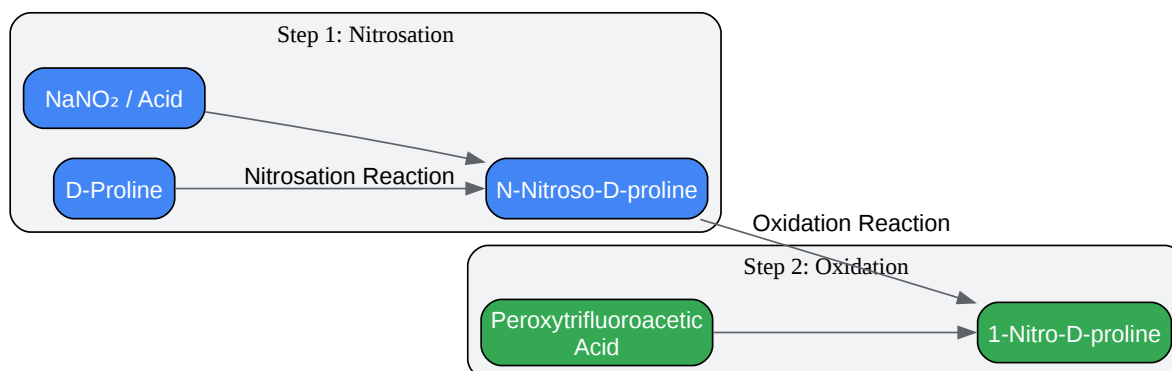
The following outlines the general methodology for the synthesis of **1-Nitro-D-proline**.

Step 1: Preparation of N-Nitroso-D-proline

- D-proline is dissolved in an appropriate aqueous acid solution.
- The solution is cooled in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.
- The reaction mixture is stirred for a defined period to ensure complete nitrosation.
- The resulting N-nitroso-D-proline is then isolated, typically through extraction with an organic solvent, followed by drying and evaporation of the solvent.

Step 2: Oxidation to **1-Nitro-D-proline**

- The N-nitroso-D-proline from Step 1 is dissolved in a suitable organic solvent.
- A solution of peroxytrifluoroacetic acid (prepared from trifluoroacetic anhydride and hydrogen peroxide) is added to the N-nitroso-D-proline solution under controlled temperature conditions.^[2]
- The reaction is monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography).
- Upon completion, the reaction is quenched, and the **1-Nitro-D-proline** product is isolated and purified, often through techniques like column chromatography or recrystallization.



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Caption: Experimental workflow for the synthesis of **1-Nitro-D-proline**.

Biological Activity Assessment

The biological profile of **1-Nitro-D-proline** has been investigated to determine its potential as an antimicrobial or mutagenic agent.

Antimicrobial Screening

1-Nitro-D-proline was evaluated for its activity against a panel of microorganisms. The results are summarized in the table below.

Test Organism	Result
Escherichia coli	Inactive[2]
Candida albicans	Inactive[2]
Pseudomonas aeruginosa	Inactive[2]
Mycobacterium smegmatis	Inactive[2]

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution method is typically employed for such screenings.

- A two-fold serial dilution of **1-Nitro-D-proline** is prepared in a 96-well microtiter plate containing a suitable microbial growth medium.
- Each well is inoculated with a standardized suspension of the test microorganism.
- Appropriate positive (microorganism without compound) and negative (medium only) controls are included.
- The plates are incubated at the optimal temperature and duration for the growth of the specific microorganism.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Mutagenicity Assessment

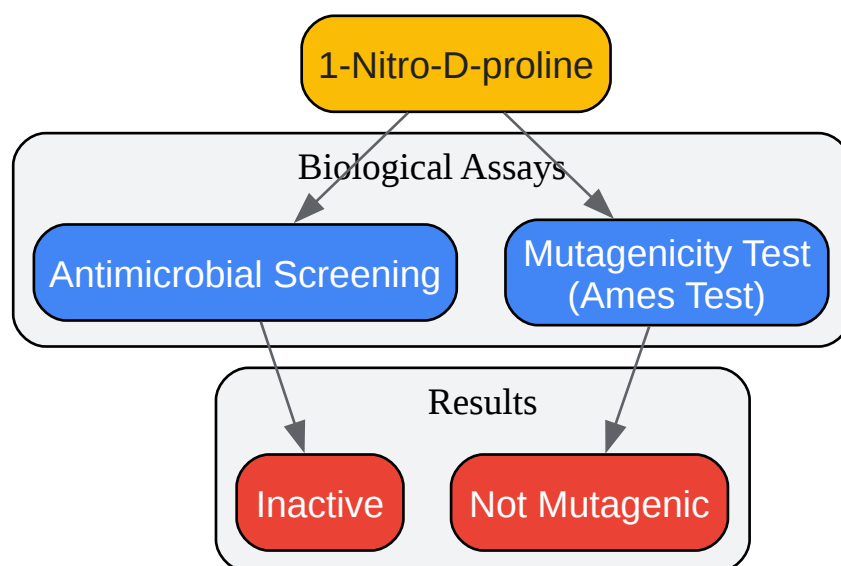
The mutagenic potential of **1-Nitro-D-proline** was assessed using the bacterial reverse mutation assay, commonly known as the Ames test.

Assay	Metabolic Activation (S9 Mix)	Result
Ames Test (S. typhimurium TA-100)	Without	Not Mutagenic[2]
Ames Test (S. typhimurium TA-100)	With	Not Mutagenic[2]

Experimental Protocol: Ames Test

The Ames test evaluates the ability of a chemical to induce mutations in a histidine-requiring strain of *Salmonella typhimurium*, causing it to revert to a histidine-producing state.

- The *S. typhimurium* TA-100 tester strain is exposed to various concentrations of **1-Nitro-D-proline**.
- The exposure is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
- The bacterial suspension is plated on a minimal glucose agar medium that lacks histidine.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic potential.



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Caption: Logical relationship of biological assays and results for **1-Nitro-D-proline**.

Signaling Pathways

Currently, there is no available information in the public scientific literature detailing the interaction of **1-Nitro-D-proline** with specific cellular signaling pathways. Its lack of significant biological activity in the reported antimicrobial and mutagenicity assays suggests that it may not be a potent modulator of common signaling cascades at the concentrations tested. Further

research would be necessary to explore any potential interactions with specific biological targets or pathways.

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References

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